PTX-013 HCl
CAS No.:
Cat. No.: VC1555743
Molecular Formula: C44H64Cl4N4O4
Molecular Weight: 854.82
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C44H64Cl4N4O4 |
|---|---|
| Molecular Weight | 854.82 |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
PTX-013 HCl is a synthetic polycationic calixarene derivative with molecular formula C44H64Cl4N4O4 and molecular weight of 854.82. Its IUPAC name is 2,2',2'',2'''-(1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayltetrakis(oxy))tetrakis(N,N-dimethylethan-1-amine) tetrahydrochloride. The compound is part of a class of calixarene-based topomimetics, which are cyclic oligomers that can be synthesized by the reaction of phenol with formaldehyde in the presence of a catalytic amount of a strong base or acid .
The compound appears as a solid powder with high purity standards (>98%) in research applications. Its structural features include a modified calixarene scaffold with specific modifications to both the hydrophobic and hydrophilic faces of its parent compounds . These structural characteristics contribute significantly to its enhanced biological activity compared to its predecessors.
Physical and Chemical Characteristics
PTX-013 HCl exhibits specific solubility patterns, being soluble in dimethyl sulfoxide (DMSO), which is crucial for laboratory applications and experimental setups. For storage stability, the compound should be kept at 0-4°C for short-term storage (weeks to 1 month) or at -20°C for long-term storage (months to years) to maintain its structural integrity and biological activity.
Developmental History
PTX-013 HCl was developed through strategic chemical modifications of earlier calixarene compounds PTX008 and PTX009, which were designed as topomimetics of the amphipathic, angiostatic peptide Anginex . Researchers specifically modified both the hydrophobic and hydrophilic faces of these parent compounds to enhance biological activity and therapeutic potential .
The development process involved structure-activity relationship studies that revealed crucial insights about molecular configuration requirements for optimal biological activity. The alterations to the hydrophilic, tertiary amine substituents—specifically reducing their length and decreasing their polarity by removing amide linkage groups—significantly improved the compound's function . This systematic approach to molecular design has resulted in PTX-013 HCl exhibiting substantially greater cytotoxic effects than its predecessors.
Mechanism of Action
PTX-013 HCl exerts its anticancer effects through multiple mechanisms that contribute to its potent cytotoxic activity. Primary among these is its ability to induce cell cycle arrest in the sub-G1 and G0/G1 phases, particularly evident in SQ20B cells, a radio-resistant human head and neck carcinoma model .
Cellular and Molecular Targets
The molecular target profile of PTX-013 HCl appears to differ from that of its parent compound PTX008, which targets galectin-1 as a non-competitive, allosteric inhibitor . This distinction is supported by the different cell proliferation inhibitory profiles observed between PTX-013 HCl and PTX008 across various cell types .
Research findings suggest that PTX-013 HCl's molecular interactions may involve specific signaling pathways that regulate cancer cell survival and proliferation. Structure-activity relationship studies indicated that increasing the calixarene molecular footprint attenuates activity, while reducing the length of hydrophilic substituents improves function . These observations provide valuable insights into the compound's mechanism and guide further refinement of similar therapeutic agents.
Pharmacological Properties
Preliminary pharmacodynamic studies of PTX-013 HCl have revealed favorable properties that enhance its potential as a therapeutic agent. The compound demonstrates good in vivo exposure and a relatively long half-life, which are critical parameters for clinical efficacy .
In experimental settings, PTX-013 HCl has shown a dose-dependent effect on tumor growth inhibition, with significant activity observed at doses as low as 0.2-0.5 mg/kg . This potency at low concentrations suggests exceptional bioavailability and target engagement, which are desirable characteristics for anticancer agents aiming to minimize off-target effects.
Preclinical Research Findings
Extensive preclinical evaluation of PTX-013 HCl has generated compelling evidence of its anticancer potential across multiple experimental models.
In Vitro Studies
In vitro studies have demonstrated that PTX-013 HCl exhibits remarkable efficacy against various human cancer cell lines. While parent compounds PTX008 and PTX009 typically showed IC50 values in the mid-single-digit micromolar range, PTX-013 HCl achieved IC50 values ranging from 0.2 µM to 2 µM against most cell types tested . This represents a significant improvement in potency, as shown in Table 1 below.
Table 1: Comparative IC50 Values of PTX Compounds Against Selected Cancer Cell Lines
| Cancer Cell Line | PTX008 (μM) | PTX009 (μM) | PTX-013 HCl (μM) |
|---|---|---|---|
| Various human cancer lines | ~2.0 | ~2.0 | 0.2-2.0 |
| Drug-resistant cells | Higher | Higher | Low single-digit μM |
The data demonstrates that PTX-013 HCl generally achieves superior cytotoxic effects compared to its predecessors, with particularly noteworthy activity against drug-resistant cancer cells .
In Vivo Studies
In the syngeneic B16F10 melanoma tumor mouse model, PTX-013 HCl demonstrated exceptional efficacy. At a dose of 0.5 mg/kg, it inhibited tumor growth approximately 50-fold more effectively than its parent compound PTX008 . Further dose-response studies revealed that the compound maintained significant tumor growth inhibition even at reduced doses, with approximately 50% inhibition at 0.2 mg/kg and 75% inhibition at 0.5 mg/kg compared to controls .
These studies also revealed important information about the toxicity profile of PTX-013 HCl. While higher doses (5-10 mg/kg) showed some acute toxicity evidenced by body weight reduction, lower doses (0.2-0.5 mg/kg) demonstrated minimal toxicity while maintaining significant antitumor activity . This favorable therapeutic window supports the compound's potential for clinical development.
Tumor Growth Inhibition Data
A comprehensive evaluation of PTX-013 HCl's in vivo efficacy produced the following key findings, as summarized in Table 2:
Table 2: Tumor Growth Inhibition by PTX-013 HCl in B16F10 Melanoma Mouse Model
| Dose (mg/kg) | Tumor Growth Inhibition (%) | Observed Toxicity |
|---|---|---|
| 10.0 | ~90 | Significant (treatment halted day 6) |
| 5.0 | ~90 | Moderate (body weight loss ~20%) |
| 1.5 | ~90 | Minimal |
| 0.5 | ~75 | Negligible |
| 0.2 | ~50 | None (normal weight gain) |
| 0.1 | <50 | None (normal weight gain) |
The data suggests an optimal dosing range between 0.2 and 0.5 mg/kg/day, which provides significant antitumor efficacy while minimizing toxicity concerns . This represents a 20 to 50-fold improvement in potency compared to the parent compound PTX008, which required a 10 mg/kg/day dose for comparable effects.
Applications in Cancer Research
PTX-013 HCl shows particular promise in addressing challenging areas of cancer treatment, especially against drug-resistant cancer cells that have developed an epithelial to mesenchymal transition (EMT) phenotype . Its efficacy against radio-resistant cancer models, such as the SQ20B head and neck carcinoma model, further highlights its potential application in treating resilient cancer types .
The compound's unique mechanism of action, distinct from many conventional chemotherapeutics, positions it as a valuable tool for investigating novel therapeutic approaches and potentially overcoming resistance mechanisms that limit current cancer treatments.
Comparison with Related Compounds
PTX-013 HCl represents a significant advancement over its predecessor compounds. Structural and functional comparisons reveal important insights into the relationship between molecular design and biological activity.
Structural Comparisons
The calixarene scaffold of PTX-013 HCl shares fundamental structural elements with other compounds in this class, but with specific modifications that enhance its biological activity . These modifications particularly target the hydrophobic and hydrophilic faces of the molecule, resulting in improved pharmacological properties .
Functional Comparisons
Functional comparisons between PTX-013 HCl and related compounds reveal substantial differences in cytotoxic potency and mechanism of action. As demonstrated in in vitro and in vivo studies, PTX-013 HCl exhibits significantly higher potency than PTX008 and PTX009 across multiple cancer cell lines .
The difference in activity profiles between these compounds suggests that PTX-013 HCl likely targets different molecular pathways than its predecessors. While PTX008 is known to target galectin-1, evidence indicates that PTX-013 HCl's mechanism involves different molecular interactions . This distinction is critical for understanding the compound's unique therapeutic potential and guiding future drug development efforts.
Future Research Directions
Despite the promising results obtained with PTX-013 HCl, several aspects require further investigation to fully realize its therapeutic potential.
Target Identification
A primary research priority is the definitive identification of PTX-013 HCl's molecular target(s), which appear to differ from the galectin-1 target of PTX008 . Elucidating these targets would enhance understanding of the compound's mechanism of action and guide optimization efforts.
Combination Therapy Opportunities
Exploring potential synergistic effects between PTX-013 HCl and established cancer treatments, including other chemotherapeutics, targeted therapies, or immunotherapies, represents an important avenue for research. Such combinations might enhance therapeutic outcomes while potentially reducing required doses and associated toxicities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume